
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H16ClN5O4S and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activities
Research has explored the synthesis and potential anticancer activities of compounds related to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. For instance, Kumar and Sharma (2022) synthesized N-substituted indole derivatives, including structures similar to the mentioned compound, and evaluated their efficacy against breast cancer cell lines (Kumar & Sharma, 2022).
Metalation of Purine Bases
Purine bases like (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione have been studied for their capacity to form complexes with metal ions. Brackemeyer et al. (2014) demonstrated how purines react with platinum compounds, forming complexes with potential applications in medicinal chemistry (Brackemeyer et al., 2014).
Inhibitory Activities for Dipeptidyl Peptidase IV
The inhibitory effects of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives on dipeptidyl peptidase IV (DPP-IV) have been a subject of investigation. Mo et al. (2015) synthesized derivatives with significant inhibitory activities, suggesting their potential in therapeutic applications for diseases like diabetes (Mo et al., 2015).
Synthesis and Study of Mixed Ligand-Metal Complexes
Research by Shaker (2011) involved synthesizing mixed ligand-metal complexes of purine derivatives, including structures similar to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. These complexes have potential applications in coordination chemistry and catalysis (Shaker, 2011).
X-ray Structural Characterizations
The reaction products of ZnCl2 and derivatives of 6-benzylaminopurine have been structurally characterized using X-ray analysis. Studies like those by Trávníček and Marek (2009) provide insights into the coordination ability and crystal structures of such compounds, which can be crucial for developing new materials or pharmaceuticals (Trávníček & Marek, 2009).
Synthesis of Related Compounds
Other research focuses on the synthesis of compounds structurally related to (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione. These studies often aim to explore novel chemical pathways or to create derivatives with specific properties for various applications, such as in medicinal chemistry or materials science. For example, studies by Gilchrist and Roberts (1983) and Yin et al. (2008) delve into the synthesis of related compounds, contributing to the broader understanding of purine chemistry and its applications (Gilchrist & Roberts, 1983), (Yin et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves the introduction of the chlorobut-2-en-1-yl and nitrobenzylthio groups onto a purine ring, followed by the addition of a methyl group and the formation of the desired (Z) isomer.", "Starting Materials": [ "2,6-dioxopurine", "3-chlorobut-2-en-1-ol", "4-nitrobenzyl chloride", "sodium hydride", "methyl iodide", "thiophenol", "acetic anhydride", "pyridine", "triethylamine", "dimethylformamide" ], "Reaction": [ "Step 1: Protection of 2,6-dioxopurine with acetic anhydride and pyridine to form 9-acetoxy-2,6-dioxopurine", "Step 2: Alkylation of 9-acetoxy-2,6-dioxopurine with 3-chlorobut-2-en-1-ol using sodium hydride as a base to form 7-(3-chlorobut-2-en-1-yl)-9-acetoxy-2,6-dioxopurine", "Step 3: Deprotection of 9-acetoxy group using sodium hydroxide to form 7-(3-chlorobut-2-en-1-yl)-2,6-dioxopurine", "Step 4: Nitration of 7-(3-chlorobut-2-en-1-yl)-2,6-dioxopurine with nitric acid and acetic anhydride to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-nitro-2,6-dioxopurine", "Step 5: Reduction of nitro group using palladium on carbon and hydrogen gas to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-amino-2,6-dioxopurine", "Step 6: Protection of amino group with thiophenol and methyl iodide to form 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-2,6-dioxopurine", "Step 7: Cyclization of 7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-2,6-dioxopurine with acetic anhydride and pyridine to form (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione", "Step 8: Isolation and purification of the desired (Z) isomer using column chromatography" ] } | |
CAS番号 |
941938-16-5 |
分子式 |
C17H16ClN5O4S |
分子量 |
421.86 |
IUPAC名 |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H16ClN5O4S/c1-10(18)7-8-22-13-14(21(2)16(25)20-15(13)24)19-17(22)28-9-11-3-5-12(6-4-11)23(26)27/h3-7H,8-9H2,1-2H3,(H,20,24,25)/b10-7- |
InChIキー |
PFCMJZVCOXFUDO-YFHOEESVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



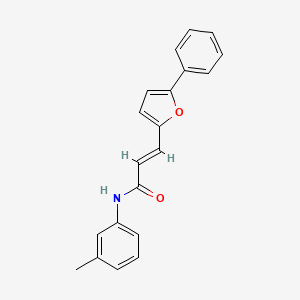
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)
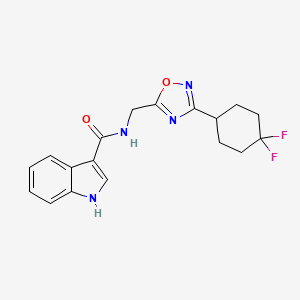
![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)
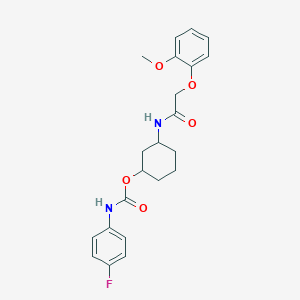
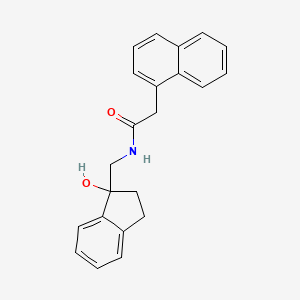
![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)
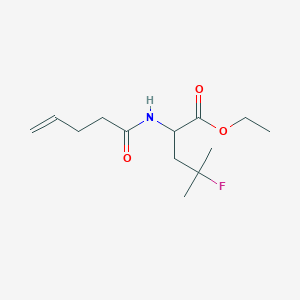
![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)
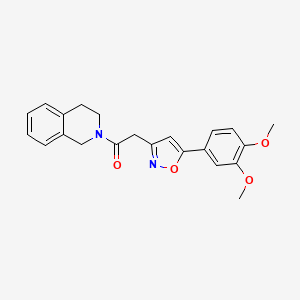
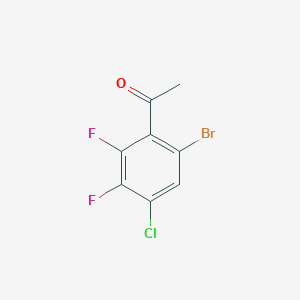
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)
